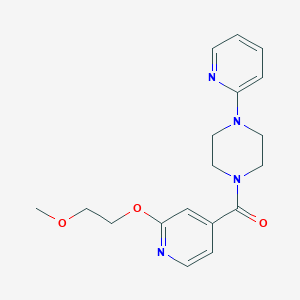

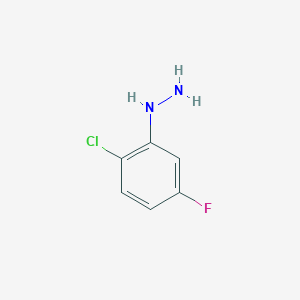

![molecular formula C22H20N6O B2496507 N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide CAS No. 1251623-07-0](/img/structure/B2496507.png)

N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide" is a synthetic organic molecule that features a quinoxaline core, a common structural motif in medicinal chemistry due to its pharmacological relevance. The structure suggests potential for interaction with biological receptors, hinting at possible therapeutic applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves complex reactions including cyclization and substitution. A related process involves the construction of the pyrroloquinoxaline system via palladium-catalyzed cross-coupling reactions and subsequent cyclization, indicating the intricate steps needed to build such frameworks (Wang et al., 2013).

Molecular Structure Analysis

Quinoxaline derivatives display a wide range of molecular interactions due to their heterocyclic nature, which can be further modified through functionalization at various positions. The presence of a fluorobenzyl group suggests increased lipophilicity and potential for specific binding interactions, which is consistent with studies on similar compounds that analyze their binding affinities and structural characteristics (Tenbrink et al., 1994).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitution and electrophilic additions, depending on the functional groups present. The fluorobenzyl moiety may influence the reactivity by electron withdrawal, affecting the overall chemical behavior of the molecule.

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, are crucial for their application in drug formulation. While specific data on this compound is not provided, related studies on quinoxaline derivatives offer insights into how structural modifications impact these properties (Faizi et al., 2018).

科学的研究の応用

1. Receptor Binding Affinity

N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide and similar compounds have been studied for their binding affinity to GABAA/benzodiazepine receptors. These compounds, part of the imidazo[1,5-a]quinoxaline amides and carbamates family, demonstrate a wide range of intrinsic efficacies, which are crucial in understanding receptor interactions and designing potential therapeutic agents (Tenbrink et al., 1994).

2. Synthesis and Chemical Modification

Research has focused on the synthesis and chemical modification of pyrrolo[1,2-a]quinoxalines, exploring methods for selective chlorination and bromination. These modifications are significant for pharmaceutical research and organic synthesis, as they allow for the creation of compounds with diverse functional groups and potential biological activities (Le et al., 2021).

3. Anticancer Properties

The structure of pyrrolo[1,2-a]quinoxalines, which includes this compound, has been investigated for potential anticancer properties. These studies explore the synthesis of novel analogs and their efficacy in inhibiting cancer cell growth, highlighting their significance in the development of new therapeutic agents for cancer treatment (Wang et al., 2009).

4. Potential as Kappa Opioid Antagonists

Quinoxaline and quinoxalinone derivatives, including those similar to this compound, have been synthesized for potential use as kappa opioid receptor antagonists. These compounds hold therapeutic relevance for treating disorders related to neuroscience targets, showcasing their importance in medicinal chemistry (Scarry et al., 2016).

5. Anion Binding and Sensing

Research has also explored the use of fluorinated pyrroloquinoxaline derivatives as neutral anion receptors. These compounds have shown increased binding affinities for anions like fluoride, chloride, or dihydrogen phosphate, making them potentially useful in sensing applications (Anzenbacher et al., 2000).

特性

IUPAC Name |

1-(4-ethylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-2-16-5-7-19(8-6-16)28-21(18-9-12-23-13-10-18)20(26-27-28)22(29)25-15-17-4-3-11-24-14-17/h3-14H,2,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNSMGJBAVQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

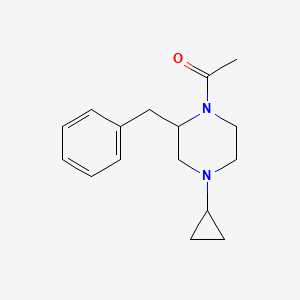

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

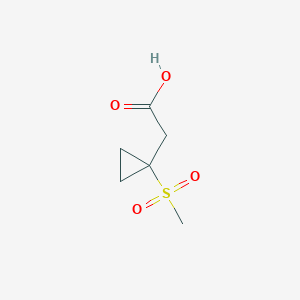

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)

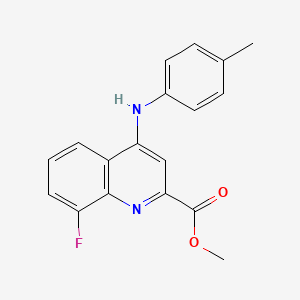

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)